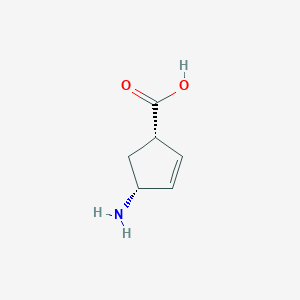

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Descripción general

Descripción

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a cyclopentene ring with an amino group at the 4-position and a carboxylic acid group at the 2-position. Its unique stereochemistry, denoted by the (1S,4R) configuration, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid typically involves several steps. One common method starts with the acylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by reduction to obtain a 1-amino-4-(hydroxymethyl)-2-cyclopentene derivative. This intermediate is then converted into the desired (1S,4R) isomer using specific microorganisms or enzymes that can utilize the intermediate as a sole carbon and/or nitrogen source .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using safer and more cost-effective reagents. For example, a method involving the use of methanol and thionyl chloride instead of hydrochloric acid has been developed. This approach reduces the risk of handling hazardous gases and improves the overall yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions include various substituted cyclopentene derivatives, which can be further utilized in the synthesis of complex organic molecules.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its ability to inhibit specific enzymes makes it valuable in designing therapeutics that modulate neurotransmitter levels, potentially aiding conditions like depression and anxiety .

Case Study: GABA Transaminase Inhibition

Research has demonstrated that (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid acts as a reversible inhibitor of GABA transaminase. In animal studies, systemic administration of this compound significantly reduced the expression of conditioned place preference responses to drugs like cocaine and nicotine, suggesting its potential utility in addiction therapy .

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound is employed to study amino acid metabolism and enzyme interactions. It helps elucidate metabolic pathways and identify potential therapeutic targets for various diseases .

Table 1: Enzyme Targets and Effects

| Enzyme Target | Effect of this compound |

|---|---|

| GABA Transaminase | Reversible inhibition |

| Various Amino Acid Enzymes | Modulation of activity and metabolic pathways |

Material Science

Novel Polymers and Materials

The compound is also explored in material science for creating novel polymers that exhibit unique properties. These materials can enhance product performance in various applications, including coatings and drug delivery systems .

Case Study: Polymer Development

Research into the synthesis of specialized polymers using this compound has shown promising results in improving the mechanical properties and stability of materials used in biomedical applications.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its structural characteristics allow chemists to create diverse compounds efficiently while minimizing by-products .

Table 2: Synthetic Applications

| Application Area | Description |

|---|---|

| Drug Synthesis | Key intermediate for various pharmaceutical compounds |

| Organic Chemistry | Used to construct complex molecular frameworks |

Food Industry Applications

Flavor Enhancer and Preservative Research

There is ongoing research into utilizing this compound as a flavor enhancer or preservative in the food industry. Its unique chemical properties may improve food quality and safety by inhibiting microbial growth or enhancing flavor profiles .

Mecanismo De Acción

The mechanism of action of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid: The enantiomer of the compound with opposite stereochemistry.

4-Aminocyclopent-2-enecarboxylic acid: A compound with similar structure but without specific stereochemistry.

Uniqueness

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is unique due to its specific (1S,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its role as an intermediate in the synthesis of chiral drugs and other biologically active molecules .

Actividad Biológica

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, a chiral compound with a unique cyclopentene structure, has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its neuroprotective effects, antimicrobial properties, and enzyme inhibition capabilities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an amine and a carboxylic acid functional group, with the specific stereochemistry (1S,4R) significantly influencing its biological activity. Its structural similarity to known neurotransmitters suggests potential roles in modulating neurotransmission.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It is hypothesized to interact with pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to mimic γ-aminobutyric acid (GABA), a critical neurotransmitter, positions it as a potential therapeutic agent in neurological disorders.

Case Study:

In a study involving GABA analogs, this compound was tested for its effects on neuronal survival in vitro. Results showed that it significantly reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents, suggesting its protective role against neuronal damage.

2. Antimicrobial Activity

The compound has shown promise in exhibiting antimicrobial properties against various bacterial strains. Its structural characteristics allow it to interfere with microbial metabolism or cell wall synthesis.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| L-glutamic acid | Amino acid with carboxyl groups | Neurotransmitter | Naturally occurring amino acid |

| 2-amino-3-methylbutanoic acid | Branched-chain amino acid | Antimicrobial | Unique branched structure |

| (S)-3-amino-1-hydroxybutanoic acid | Hydroxy group addition | Neuroprotective | Hydroxy group enhances solubility |

| 5-amino-2-pyridinecarboxylic acid | Pyridine ring inclusion | Antimicrobial | Heterocyclic structure |

The unique cyclopentene framework of this compound differentiates it from these compounds, potentially leading to distinct biological activities.

3. Enzyme Inhibition

This compound may interact with specific enzymes, influencing metabolic pathways. Its potential as an inhibitor of GABA aminotransferase (GABA-AT) has been investigated.

Research Findings:

Inhibitory assays revealed that this compound can effectively inhibit GABA-AT, which is crucial for regulating GABA levels in the central nervous system. The inhibition was found to be competitive, indicating that the compound could bind to the active site of the enzyme.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as receptors or enzymes. The amine and carboxylic functional groups facilitate binding through both covalent and non-covalent interactions.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential applications in drug design are being explored, particularly in developing therapeutics for neurodegenerative diseases and antimicrobial agents.

Propiedades

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907765 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-72-6, 168471-40-7 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.